[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
Description
This compound is a structurally complex organic molecule featuring a pyrrole core substituted with a 4-fluorophenylmethyl group, a 2-oxoethyl moiety, and a 2-chloropyridine-3-carboxylate ester. Its synthesis likely involves multi-step reactions, including esterification and nucleophilic substitution, to assemble these functional groups.
Properties
IUPAC Name |
[2-[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3/c1-13-10-18(14(2)25(13)11-15-5-7-16(23)8-6-15)19(26)12-28-21(27)17-4-3-9-24-20(17)22/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIOJVJEVHGISS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)C(=O)COC(=O)C3=C(N=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molar mass of approximately 279.74 g/mol. Its structure includes a chloropyridine moiety and a dimethylpyrrol group, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 279.74 g/mol |
| Density | 1.18 g/cm³ |
| Predicted Boiling Point | 405.3 °C |
| pKa | -4.44 |
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The biological activity of This compound has been evaluated against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through the activation of caspase pathways.
The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. The compound may inhibit specific kinases involved in cancer progression, leading to reduced tumor growth and enhanced sensitivity to chemotherapy agents.
Antimicrobial Activity
Additionally, preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth at certain concentrations. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
-
In Vitro Study on Cancer Cell Lines :
- A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.
-
Antimicrobial Testing :
- In a recent antimicrobial susceptibility test, the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL for both bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
A. Pyrrole-Based Derivatives
- [2-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] furan-2-carboxylate (ID 731000-45-6): Structural Similarity: Shares the pyrrole core and 2-oxoethyl ester linkage but replaces the 4-fluorophenylmethyl and 2-chloropyridine groups with furan derivatives. Physicochemical Properties: Lower molecular weight (estimated ~380–400 g/mol) compared to the target compound due to smaller substituents. No explicit melting point or solubility data are provided in . Applications: Not specified, but furan-containing compounds are often explored in medicinal chemistry or materials science .
- [2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-acetamido-4,5-dimethylthiophene-3-carboxylate (): Structural Similarity: Retains the 2,5-dimethylpyrrole and ester backbone but incorporates a thiophene-carboxylate and acetamido group. Physicochemical Properties: Molecular weight = 420.52 g/mol; XlogP = 3.4 (indicative of moderate lipophilicity). Hydrogen bond donors/acceptors = 1/6, suggesting moderate polarity .
B. Pyridine/Pyrrolidine Hybrids
- N-(2-(4-(Bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (Compound 6l, ): Structural Divergence: Replaces the pyrrole core with a piperazine ring and adds sulfonamide groups. Synthesis: Yield = 55–70%; melting point = 198–202°C. Characterized via ¹H/¹³C NMR and MS . Applications: Sulfonamide derivatives are frequently investigated for antimicrobial or enzyme-inhibitory activities.
Functional Group Comparison
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction remains the most reliable method for constructing 2,5-dimethylpyrroles. Using 2,5-hexanedione and ammonium acetate under acidic conditions yields 2,5-dimethylpyrrole (Figure 1A). Modifications include:
Hantzsch Pyrrole Synthesis
Alternative routes employ β-keto esters and α-aminoketones. For example, ethyl acetoacetate and 3-aminocrotononitrile generate 2,5-dimethylpyrrole-3-carboxylate intermediates, though yields are lower (60–68%).
N1-Substitution with 4-Fluorobenzyl Group
Alkylation Protocol
The 4-fluorobenzyl group is introduced via nucleophilic substitution using 4-fluorobenzyl bromide:
- Substrate : 2,5-dimethylpyrrole (1.0 equiv).
- Reagent : 4-Fluorobenzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).
- Solvent : Anhydrous DMF (10 mL/g substrate).
- Conditions : 80°C, 12 hours.
- Workup : Extraction with dichloromethane, washing with brine, and column chromatography (hexane/ethyl acetate, 3:1).
- Yield : 70–75%.
Oxoethyl Side Chain Installation at C3
Friedel-Crafts Acylation
The oxoethyl group is introduced via Friedel-Crafts acylation using chloroacetyl chloride:
Reduction and Oxidation
Alternative pathways involve:
- Hydroxyethyl Installation : Grignard addition to a pyrrole-3-carbaldehyde intermediate.
- Oxidation : Using pyridinium chlorochromate (PCC) to convert the alcohol to a ketone.
Esterification with 2-Chloropyridine-3-carboxylic Acid
Steglich Esterification
The final step employs Steglich conditions for ester bond formation:
- Alcohol : [2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] alcohol (1.0 equiv).
- Acid : 2-Chloropyridine-3-carboxylic acid (1.2 equiv).
- Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
- Solvent : Dry THF (20 mL/g substrate).
- Conditions : Room temperature, 24 hours.
- Workup : Filtration, solvent evaporation, and column chromatography (dichloromethane/methanol, 20:1).
- Yield : 80–85%.
Acid Chloride Method
For scale-up, the acid chloride route is preferred:
- Chlorination : 2-Chloropyridine-3-carboxylic acid (1.0 equiv) treated with thionyl chloride (3.0 equiv) at reflux for 2 hours.
- Esterification : Reacting the acid chloride with the alcohol in pyridine (5.0 equiv) at 0°C for 1 hour.
Optimization and Challenges
Regioselectivity in Friedel-Crafts Acylation
The C3 position is favored due to electron-donating methyl groups at C2 and C5, directing electrophilic attack to C3. Microwave-assisted synthesis (100°C, 40 minutes) improves regioselectivity to >95%.
Purification Techniques
- Flash Chromatography : Critical for isolating intermediates (e.g., hexane/ethyl acetate gradients).
- Recrystallization : Ethanol/water mixtures enhance purity (>99% by HPLC).
Analytical Characterization
1H NMR (400 MHz, CDCl₃) :
- δ 8.45 (dd, J = 4.8 Hz, 1H, pyridine H6),
- δ 7.92 (dd, J = 7.6 Hz, 1H, pyridine H4),
- δ 7.45 (m, 2H, fluorophenyl),
- δ 6.72 (s, 1H, pyrrole H4),
- δ 5.21 (s, 2H, CH₂COO),
- δ 4.98 (s, 2H, NCH₂C₆H₄F),
- δ 2.32 (s, 6H, pyrrole CH₃).
13C NMR : 165.8 (COO), 162.1 (C-F), 140.2 (pyridine C2), 129.5–115.3 (aromatic carbons).
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and antifungal agents. Structural analogs in patent US8993574B2 demonstrate IC₅₀ values <100 nM against Candida albicans.
Q & A
(Basic) What are the established synthetic routes for synthesizing [2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate?
Answer:
The synthesis typically involves multi-step reactions:
Pyrrole Core Formation : The 1-(4-fluorophenyl)-2,5-dimethylpyrrole moiety is synthesized via Paal-Knorr condensation, using 4-fluorobenzylamine and hexane-2,5-dione under acidic conditions .
Oxoethyl Linker Introduction : The pyrrole intermediate is functionalized with a keto-ethyl group via nucleophilic substitution or coupling reactions, often employing reagents like ethyl bromoacetate.
Chloropyridine Ester Coupling : The 2-chloropyridine-3-carboxylate group is introduced via esterification or amide coupling, using catalysts such as DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
Key Considerations :
- Reaction temperature (60–80°C) and solvent choice (e.g., DMF or THF) significantly impact yield .
- Purification requires column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product .
(Advanced) How can researchers resolve discrepancies between X-ray crystallographic data and NMR spectroscopic results for this compound?
Answer:
Discrepancies often arise from:
- Dynamic Effects : X-ray structures capture static conformations, while NMR reflects time-averaged configurations. For example, highlights disorder in the pyrrolo-pyrimidine residue due to rotational flexibility .
- Solvent vs. Solid-State Differences : Polar solvents may stabilize alternative conformations not observed in crystals.
Methodological Solutions : - Use complementary techniques : Pair X-ray with variable-temperature NMR to assess dynamic behavior .
- Apply DFT calculations to model energy barriers for rotational isomers and validate against experimental data .
- Conduct NOESY experiments to identify spatial proximities in solution that align with crystallographic distances .
(Basic) Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- NMR Spectroscopy : and NMR confirm substituent positions and stereochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (~7.0–7.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak at m/z 443.12) .
- X-ray Crystallography : Resolves absolute configuration and bond lengths, critical for confirming the oxoethyl linker geometry .
- HPLC-PDA : Ensures >95% purity by detecting trace impurities (e.g., unreacted starting materials) .
(Advanced) What methodological strategies optimize reaction yields for the chloropyridine ester coupling step?
Answer:
- Design of Experiments (DOE) : Screen variables (temperature, catalyst loading, solvent polarity) using a fractional factorial design to identify optimal conditions .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd(PPh)) improve coupling efficiency for sterically hindered intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrrole intermediate, but may require inert atmospheres to prevent hydrolysis .
Case Study : reports a 20% yield increase by switching from THF to DMF in a similar pyrazole-carboxylate synthesis .
(Basic) What in vitro assays are recommended for initial biological activity screening of this compound?
Answer:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR or COX-2) using fluorogenic substrates to measure IC values .
- Cell Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with target proteins like GPCRs .
(Advanced) How can researchers elucidate the mechanism of action for this compound’s observed anti-proliferative activity?
Answer:
- Target Identification : Use chemical proteomics (e.g., affinity chromatography with a biotinylated derivative) to isolate interacting proteins .
- Structural Biology : Co-crystallize the compound with identified targets (e.g., tubulin or topoisomerase II) to map binding sites .
- Mutagenesis Studies : Introduce point mutations in suspected binding regions (e.g., ATP pockets) to validate functional interactions .
Example : demonstrates that a structurally related pyrrolone derivative inhibits tubulin polymerization by binding to the colchicine site .
(Advanced) How can solubility challenges in pharmacological assays be addressed for this hydrophobic compound?
Answer:
- Co-Solvent Systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Strategies : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility, which are enzymatically cleaved in vivo .
- Nanoparticle Formulations : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
